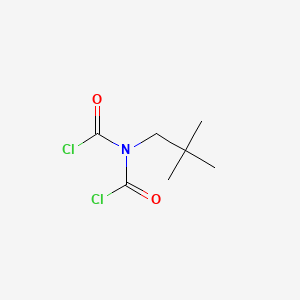
(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride is an organic compound characterized by its unique structure, which includes a 2,2-dimethylpropyl group attached to a 2-imidodicarbonic dichloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)-2-imidodicarbonic dichloride typically involves the reaction of 2,2-dimethylpropylamine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas. The general reaction scheme is as follows:
[ \text{2,2-Dimethylpropylamine} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to handle the hazardous nature of phosgene. The use of such reactors allows for better control over reaction conditions, improved safety, and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding acids and amines.
Reduction: Reduction reactions can convert the dichloride to corresponding amines or other reduced forms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions can facilitate hydrolysis.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding urea derivative, while hydrolysis can produce carboxylic acids and amines.
Applications De Recherche Scientifique
(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,2-Dimethylpropyl)-2-imidodicarbonic dichloride involves its reactivity with nucleophiles. The compound’s chlorine atoms are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity underlies its use in various synthetic applications, where it acts as a key intermediate in forming more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropylamine: A precursor in the synthesis of (2,2-Dimethylpropyl)-2-imidodicarbonic dichloride.
Phosgene: Used in the synthesis of various carbonyl-containing compounds.
2,2-Dimethylpropane: A structurally similar compound with different reactivity.
Uniqueness
This compound is unique due to its specific combination of a 2,2-dimethylpropyl group and an imidodicarbonic dichloride moiety. This structure imparts distinct reactivity and makes it valuable in specialized synthetic applications.
Propriétés
Numéro CAS |
90664-61-2 |
|---|---|
Formule moléculaire |
C7H11Cl2NO2 |
Poids moléculaire |
212.07 g/mol |
Nom IUPAC |
N-carbonochloridoyl-N-(2,2-dimethylpropyl)carbamoyl chloride |
InChI |
InChI=1S/C7H11Cl2NO2/c1-7(2,3)4-10(5(8)11)6(9)12/h4H2,1-3H3 |
Clé InChI |
REVQCBGXLYITRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CN(C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


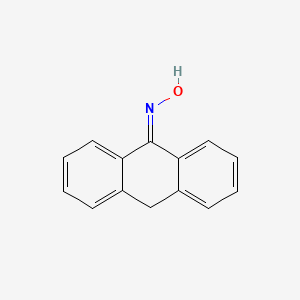
![Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356900.png)
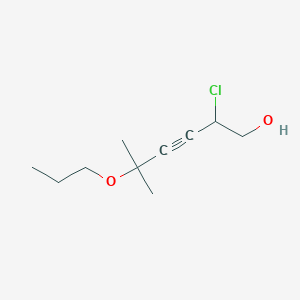
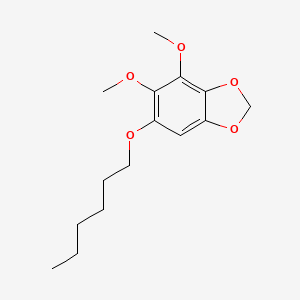

![N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine](/img/structure/B14356924.png)
![3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14356926.png)

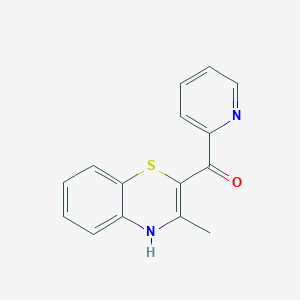

![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-methylcarbamate](/img/structure/B14356978.png)
![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
